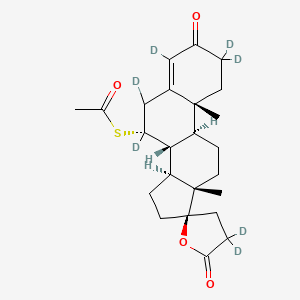

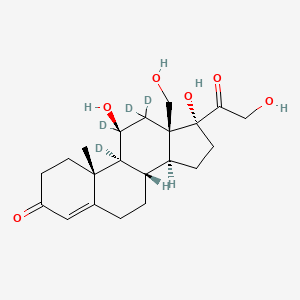

Spironolactone-d7

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spironolacton-d7 ist eine deuteriummarkierte Version von Spironolacton, einem synthetischen Steroid, das als Aldosteron-Antagonist wirkt. Es wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und den Metabolismus von Spironolacton zu untersuchen, da das Vorhandensein von Deuterium eine genauere Verfolgung in biologischen Systemen ermöglicht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Spironolacton-d7 beinhaltet die Einarbeitung von Deuterium in das Spironolacton-Molekül. Dies wird typischerweise durch Deuterium-Austauschreaktionen oder durch Verwendung deuterierter Reagenzien während des Syntheseprozesses erreicht. Die spezifischen Synthesewege und Reaktionsbedingungen können variieren, aber sie beinhalten im Allgemeinen die Verwendung deuterierter Lösungsmittel und Katalysatoren, um die Einarbeitung von Deuteriumatomen zu erleichtern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Spironolacton-d7 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialgeräten, um mit deuterierten Verbindungen umzugehen und die Reinheit und Konsistenz des Endprodukts zu gewährleisten. Die Produktionsverfahren sind so konzipiert, dass der Ertrag maximiert und der Verlust von Deuterium während der Synthese minimiert wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Spironolacton-d7 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Spironolacton kann zu Canrenon oxidiert werden, einem wichtigen aktiven Metaboliten.

Reduktion: Reduktionsreaktionen können Spironolacton in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Steroidgerüst auftreten

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschte Umwandlung zu gewährleisten .

Wichtigste gebildete Produkte

Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören Canrenon, 7α-Thiomethylspironolacton und andere Metaboliten, die die biologische Aktivität der Muttersubstanz behalten .

Wissenschaftliche Forschungsanwendungen

Spironolacton-d7 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt:

Pharmakokinetik: Es wird verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Spironolacton in biologischen Systemen zu untersuchen.

Metabolismusstudien: Die Deuteriummarkierung ermöglicht eine präzise Verfolgung von Stoffwechselwegen und die Identifizierung von Metaboliten.

Arzneimittelinteraktionsstudien: Es hilft beim Verständnis, wie Spironolacton mit anderen Arzneimitteln interagiert und wie es sich auf den Arzneimittelmetabolismus auswirkt.

Biologische Forschung: Es wird in Studien verwendet, die sich mit Aldosteron-Antagonismus, antiandrogenen Wirkungen und anderen biologischen Aktivitäten von Spironolacton befassen .

Wirkmechanismus

Spironolacton-d7 übt seine Wirkungen aus, indem es als Antagonist des Mineralocorticoid-Rezeptors wirkt und dabei speziell die Wirkung von Aldosteron blockiert. Dies führt zu einer erhöhten Ausscheidung von Natrium und Wasser, während Kalium zurückgehalten wird. Zu den molekularen Zielstrukturen gehört die aldosteronabhängige Natrium-Kalium-Austauschsstelle im distalen gewundenen Tubulus der Niere. Zu den beteiligten Wegen gehört die kompetitive Bindung an den Mineralocorticoid-Rezeptor, was zu Veränderungen der Genexpression und nachfolgenden physiologischen Effekten führt .

Wirkmechanismus

Spironolactone-d7 exerts its effects by acting as an antagonist of the mineralocorticoid receptor, specifically blocking the action of aldosterone. This leads to increased excretion of sodium and water while retaining potassium. The molecular targets include the aldosterone-dependent sodium-potassium exchange site in the distal convoluted renal tubule. The pathways involved include competitive binding to the mineralocorticoid receptor, leading to changes in gene expression and subsequent physiological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Eplerenon: Ein weiterer Aldosteron-Antagonist mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Canrenon: Ein wichtiger aktiver Metabolit von Spironolacton mit ähnlichen biologischen Aktivitäten.

Drospirenon: Ein synthetisches Steroid mit sowohl antiandrogenen als auch antimineralocorticoiden Eigenschaften .

Einzigartigkeit

Spironolacton-d7 ist einzigartig aufgrund des Vorhandenseins von Deuterium, das eine genauere Verfolgung in Metabolismusstudien ermöglicht. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen detaillierte pharmakokinetische und metabolische Daten erforderlich sind .

Eigenschaften

Molekularformel |

C24H32O4S |

|---|---|

Molekulargewicht |

423.6 g/mol |

IUPAC-Name |

S-[(7R,8R,9S,10R,13S,14S,17R)-2,2,4,4',4',6,7-heptadeuterio-10,13-dimethyl-3,5'-dioxospiro[6,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |

InChI |

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i4D2,7D2,12D,13D,19D/t13?,17-,18-,19+,21+,22-,23-,24+ |

InChI-Schlüssel |

LXMSZDCAJNLERA-BLXBWACRSA-N |

Isomerische SMILES |

[2H]C1C2=C(C(=O)C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@]1([2H])SC(=O)C)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C)([2H])[2H])[2H] |

Kanonische SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12422127.png)

![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)